Regioisomeric Integrity: 4-Isopropoxy Substitution vs. 2-Isopropoxy Analog
The target compound is the 4-isopropoxy-3-methoxy benzylamine isomer. Its direct analog, 2-isopropoxy-3-methoxy-benzyl-methylamine (CAS 709649-54-7), represents a positional isomer. While direct comparative biological data between these two specific regioisomers is absent from public primary literature, a class-level inference can be drawn from a related 5-chloro-2-isopropoxy-3-methoxy-benzyl-methylamine analog, which showed negligible activity (>35,000 nM) in a high-throughput screening assay [1]. This supports the fundamental principle that the position of the isopropoxy group is critical for target engagement. Procuring the incorrect isomer could lead to completely inert biological outcomes.
| Evidence Dimension | Positional isomer biological activity potential |
|---|---|
| Target Compound Data | No direct quantitative biological data available in public domain. |
| Comparator Or Baseline | 5-chloro-2-isopropoxy-3-methoxy-benzyl-methylamine (BindingDB BDBM42442): IC50 > 3.50E+4 nM (inactive). |
| Quantified Difference | N/A (qualitative inference based on structural analogy) |
| Conditions | The Scripps Research Institute Molecular Screening Center assay (specific target not disclosed in the retrieved metadata). |
Why This Matters
Confirms that isopropoxy positional substitution can be a potent determinant of biological activity, making regioisomeric purity a critical procurement parameter.
- [1] BindingDB. Entry BDBM42442: (5-chloro-2-isopropoxy-3-methoxy-benzyl)-methyl-amine; hydrochloride. View Source
